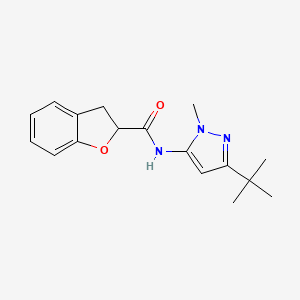![molecular formula C16H20N4O B7515953 (3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT, and it is a derivative of piperidine and triazole. DMPT has been found to exhibit unique properties that make it useful in different research areas, including biochemistry, pharmacology, and environmental science.
作用機序
The mechanism of action of DMPT is mainly attributed to its ability to activate the mTOR pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. DMPT activates this pathway by inhibiting the activity of the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. By inhibiting TSC1/2, DMPT promotes the activation of mTOR, leading to increased cell growth and metabolism.
Biochemical and Physiological Effects:
DMPT has been found to exhibit various biochemical and physiological effects, including increased protein synthesis, enhanced glucose uptake, and improved lipid metabolism. These effects are mainly attributed to the activation of the mTOR pathway, which plays a crucial role in regulating these processes. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
実験室実験の利点と制限
DMPT has several advantages and limitations when used in lab experiments. One advantage is its potent activation of the mTOR pathway, which makes it useful in studying cell growth and metabolism. DMPT also exhibits antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs. However, one limitation of DMPT is its potential toxicity, which may affect the validity of experimental results. Therefore, caution should be taken when using DMPT in lab experiments.
将来の方向性
There are several future directions for the use of DMPT in scientific research. One direction is the development of new drugs that exhibit antifungal and antibacterial properties based on the structure of DMPT. Another direction is the investigation of the potential use of DMPT in the treatment of metabolic disorders such as diabetes and obesity. DMPT's potent activation of the mTOR pathway makes it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the use of DMPT in environmental science for the removal of pollutants from water and soil is another promising direction for future research.
合成法
DMPT can be synthesized using different methods, including the reaction of piperidine with 4-(1,2,4-triazol-1-yl)benzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to purification and isolation to obtain pure DMPT. Other methods of synthesis include the use of other piperidine derivatives and triazole compounds.
科学的研究の応用
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, DMPT has been found to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is essential for regulating cell growth and metabolism. DMPT has also been found to exhibit antifungal and antibacterial properties, making it useful in pharmacology for the development of new drugs.
特性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-7-13(2)9-19(8-12)16(21)14-3-5-15(6-4-14)20-11-17-10-18-20/h3-6,10-13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUBINPLWFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)







![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)
